1-Methyl-2-oxopropyl butyrate

Catalog No.
S1895208
CAS No.
84642-61-5
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-oxopropyl butyrate

CAS Number

84642-61-5

Product Name

1-Methyl-2-oxopropyl butyrate

IUPAC Name

3-oxobutan-2-yl butanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-5-8(10)11-7(3)6(2)9/h7H,4-5H2,1-3H3

InChI Key

LJDWJXUIGKSETE-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C)C(=O)C

Solubility

soluble in alcohol, propylene glycol and most fixed oils; insoluble in wate

Canonical SMILES

CCCC(=O)OC(C)C(=O)C

1-Methyl-2-oxopropyl butyrate is classified as a fatty acid ester, specifically an ester derived from butyric acid and 1-methyl-2-oxopropanol. Its molecular formula is C₈H₁₄O₃, and it is recognized for its fruity aroma, often associated with flavors such as pineapple and apricot. The compound has been cataloged in databases like PubChem and FooDB, highlighting its relevance in food science and flavor chemistry .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 1-methyl-2-oxopropyl butyrate can hydrolyze to yield butyric acid and 1-methyl-2-oxopropanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. It is commonly used in biodiesel production.
  • Esterification: The reverse process can occur where butyric acid reacts with 1-methyl-2-oxopropanol to form the ester again.

These reactions highlight its potential utility in synthetic organic chemistry and industrial applications.

Synthesis of 1-methyl-2-oxopropyl butyrate can be achieved through:

  • Esterification reaction: This involves reacting butyric acid with 1-methyl-2-oxopropanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote the formation of the ester.
  • Transesterification: This method can also be employed by reacting an existing fatty acid ester with 1-methyl-2-oxopropanol.

Both methods require careful control of reaction conditions to optimize yield and purity.

Research into the interaction of 1-methyl-2-oxopropyl butyrate with other compounds could reveal synergies or antagonistic effects. For instance:

  • Flavor interactions: Studies could explore how this compound interacts with other flavor compounds to enhance or modify taste profiles.
  • Chemical stability: Investigating how environmental factors (such as temperature or pH) affect its stability could be crucial for food safety and product formulation.

Such studies would provide deeper insights into optimizing its use in various formulations.

Several compounds share structural similarities with 1-methyl-2-oxopropyl butyrate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-Methylbutyl acetateC₇H₁₄O₂Commonly used as a solvent and flavoring agent.
Ethyl butyrateC₆H₁₂O₂Known for its fruity flavor; widely used in food industry.
Isobutyl butyrateC₈H₁₈O₂Used in fragrances; has a similar fruity aroma.

Uniqueness of 1-Methyl-2-Oxopropyl Butyrate

What sets 1-methyl-2-oxopropyl butyrate apart from these similar compounds is its specific fruity aroma profile that closely resembles tropical fruits, making it particularly appealing for use in food flavoring applications. Additionally, its unique synthesis pathway may offer advantages over more commonly used esters.

Physical Description

white to slightly yellow liquid with a sweet, red berry characteristic odou

XLogP3

1.1

Density

0.972-0.992

Other CAS

84642-61-5

Wikipedia

Butan-3-one-2-yl butanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-16

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